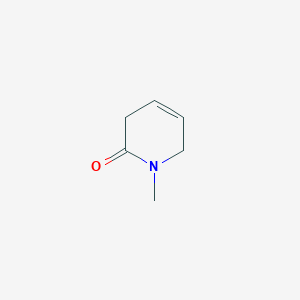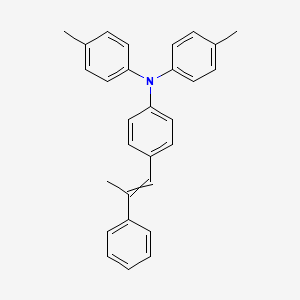![molecular formula C36H29PSi B12517549 Phosphine, diphenyl[4-(triphenylsilyl)phenyl]- CAS No. 651329-81-6](/img/structure/B12517549.png)
Phosphine, diphenyl[4-(triphenylsilyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine, diphenyl[4-(triphenylsilyl)phenyl]- is a compound with the molecular formula C36H29OPSi and a molecular weight of 536.67 g/mol . It is known for its use in organic electronic devices, particularly in organic light-emitting diodes (OLEDs) and delayed fluorescent devices . The compound features a triphenylsilane group connected to a diphenyl phosphine oxide moiety, which imparts unique electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, diphenyl[4-(triphenylsilyl)phenyl]- typically involves the reaction of triphenylsilane with diphenylphosphine oxide under specific conditions . The reaction is carried out in the presence of a catalyst, often a transition metal complex, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product . The compound is then purified through crystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Phosphine, diphenyl[4-(triphenylsilyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield phosphines.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives .
Scientific Research Applications
Phosphine, diphenyl[4-(triphenylsilyl)phenyl]- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the production of OLEDs and other organic electronic devices.
Mechanism of Action
The mechanism of action of phosphine, diphenyl[4-(triphenylsilyl)phenyl]- involves its interaction with molecular targets through its phosphine oxide moiety . This interaction facilitates electron transfer and hole blocking in electronic devices, enhancing their performance . The compound’s unique structure allows it to efficiently participate in these processes, making it a valuable material in organic electronics .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine oxide: Similar in structure but lacks the triphenylsilane group.
Triphenylphosphine oxide: Contains a triphenylphosphine moiety instead of the diphenylphosphine moiety.
Triphenylsilane: Lacks the phosphine oxide group.
Uniqueness
Phosphine, diphenyl[4-(triphenylsilyl)phenyl]- is unique due to its combination of a triphenylsilane group and a diphenylphosphine oxide moiety . This combination imparts distinct electronic properties, making it highly effective in applications such as OLEDs and other organic electronic devices .
Properties
CAS No. |
651329-81-6 |
|---|---|
Molecular Formula |
C36H29PSi |
Molecular Weight |
520.7 g/mol |
IUPAC Name |
diphenyl-(4-triphenylsilylphenyl)phosphane |
InChI |
InChI=1S/C36H29PSi/c1-6-16-30(17-7-1)37(31-18-8-2-9-19-31)32-26-28-36(29-27-32)38(33-20-10-3-11-21-33,34-22-12-4-13-23-34)35-24-14-5-15-25-35/h1-29H |
InChI Key |
PANOCYXIFXLORZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


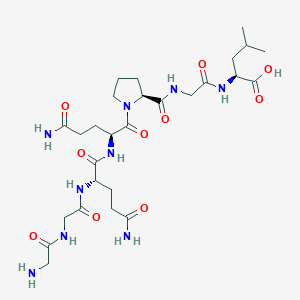
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)-3-methylbutyl]thiourea](/img/structure/B12517475.png)
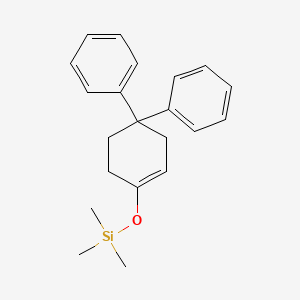
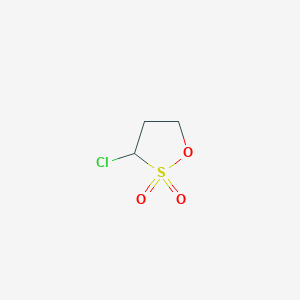
![5-(4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl)-1-isopropyl-3-methyl-6-{[3-methyl-5-(trifluoromethyl)-2H-pyrazol-4-yl]methyl}thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B12517494.png)

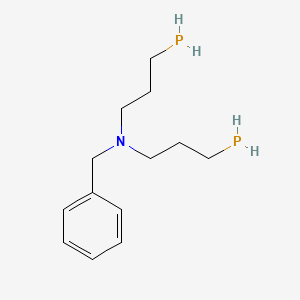
![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pentanamide](/img/structure/B12517523.png)
![N~2~,N~6~-Bis[2-(2-hydroxyethoxy)ethyl]pyridine-2,6-dicarboxamide](/img/structure/B12517525.png)
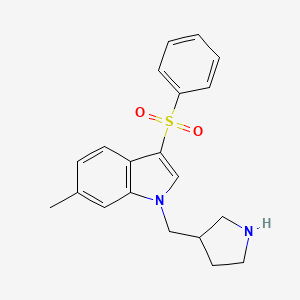
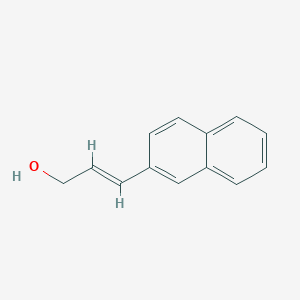
![N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine](/img/structure/B12517530.png)
